molecular formula C27H36Br2 B8750328 2,7-Dibromo-9,9-diheptyl-9H-fluorene CAS No. 794548-76-8

2,7-Dibromo-9,9-diheptyl-9H-fluorene

Cat. No.: B8750328
CAS No.: 794548-76-8
M. Wt: 520.4 g/mol
InChI Key: IPLWUIGGLCKANK-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-diheptyl-9H-fluorene (CAS: 794548-76-8) is a halogenated fluorene derivative with the molecular formula C₂₇H₃₆Br₂ and a molecular weight of 520.40 g/mol. Its structure features bromine substituents at the 2- and 7-positions of the fluorene core and two heptyl chains at the 9-position. This compound is a critical monomer in synthesizing conjugated polymers for organic electronics, particularly in organic light-emitting diodes (OLEDs) and polymer solar cells, due to its electron-deficient aromatic system and solution-processable alkyl side chains.

Properties

CAS No.

794548-76-8

Molecular Formula

C27H36Br2

Molecular Weight

520.4 g/mol

IUPAC Name

2,7-dibromo-9,9-diheptylfluorene

InChI

InChI=1S/C27H36Br2/c1-3-5-7-9-11-17-27(18-12-10-8-6-4-2)25-19-21(28)13-15-23(25)24-16-14-22(29)20-26(24)27/h13-16,19-20H,3-12,17-18H2,1-2H3

InChI Key

IPLWUIGGLCKANK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,7-Dibromo-9,9-diheptyl-9H-fluorene with structurally related fluorene derivatives, focusing on alkyl chain length, molecular weight, and thermal properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Melting Point (°C) Key Applications
This compound C₂₇H₃₆Br₂ 520.40 C7 (heptyl) Not reported Semiconductor polymers, OLEDs
2,7-Dibromo-9,9-didecyl-9H-fluorene C₃₃H₄₈Br₂ 604.56 C10 (decyl) Not reported Organic electronics
9,9-Dioctyl-2,7-dibromofluorene C₂₉H₄₀Br₂ 548.44 C8 (octyl) Not reported Polymer LEDs, organic photovoltaics
9,9-Dihexyl-2,7-dibromofluorene C₂₅H₃₂Br₂ 492.33 C6 (hexyl) 67–71 Organic synthesis intermediates
2,7-Dibromo-9,9-dimethyl-9H-fluorene C₁₅H₁₂Br₂ 336.07 C1 (methyl) Not reported OLEDs, crystal engineering
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene C₂₉H₃₈Br₂ 548.42 Branched C8 Not reported Charge transport materials

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., decyl, octyl) enhance solubility in organic solvents, facilitating solution-based processing for thin-film devices. However, excessively long chains (e.g., dodecyl in compound 4d , see ) may reduce crystallinity and charge-carrier mobility.
  • Thermal Stability : Shorter chains (e.g., methyl) promote stronger π-π interactions in the solid state, as seen in the planar crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which forms 1D chains via π-stacking.
  • Branched vs. Linear Chains : Branched alkyl groups (e.g., 2-ethylhexyl) improve solubility without significantly increasing molecular weight, balancing processability and electronic performance.
Optoelectronic Performance
  • Bandgap Tuning : Alkyl chain length minimally affects the optical bandgap (e.g., ~3.1 eV for dioctyl derivatives), but longer chains reduce aggregation-induced quenching, enhancing photoluminescence quantum yield (PLQY) in thin films.
  • Charge Transport : Methyl and dimethyl derivatives exhibit higher hole mobility due to dense π-stacking, whereas longer alkyl chains (heptyl, octyl) prioritize solubility over charge transport, making them suitable for spin-coated OLEDs.

Preparation Methods

Alkylation of Fluorene

The synthesis begins with the alkylation of fluorene at the 9-position using heptyl bromide under strong basic conditions. A two-phase system (aqueous NaOH/organic solvent) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst ensures efficient nucleophilic substitution.

Reaction Conditions

  • Substrate : Fluorene (1 equiv)

  • Alkylating Agent : 1-Bromoheptane (2.2 equiv)

  • Base : 50% aqueous NaOH

  • Catalyst : TBAB (0.1 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO) or toluene

  • Temperature : 50–60°C, 10–12 hours

Mechanism
Fluorene’s acidic C9 proton is deprotonated by NaOH, forming a fluorenide anion. The anion reacts with 1-bromoheptane via SN2, yielding 9,9-diheptylfluorene.

Bromination of 9,9-Diheptylfluorene

The alkylated product is brominated at the 2,7-positions using bromine (Br₂) or NBS in chlorinated solvents.

Reaction Conditions

  • Substrate : 9,9-Diheptylfluorene (1 equiv)

  • Brominating Agent : Br₂ (2.2 equiv) or NBS (2.2 equiv)

  • Solvent : Chloroform or dichloromethane

  • Catalyst : FeCl₃ (0.05 equiv)

  • Temperature : 0–25°C, 3–6 hours

Outcome

  • Yield : 85–92%

  • Purity : >98% after recrystallization in hexane

Bromination-Alkylation Sequential Route

Bromination of Fluorene

Fluorene is first brominated at the 2,7-positions using Br₂ in acetic acid or chloroform.

Reaction Conditions

  • Substrate : Fluorene (1 equiv)

  • Brominating Agent : Br₂ (2.2 equiv)

  • Solvent : Glacial acetic acid or CHCl₃

  • Catalyst : Iodine (0.01 equiv)

  • Temperature : 25°C, 2 hours

Product : 2,7-Dibromofluorene (yield: 89–95%)

Alkylation of 2,7-Dibromofluorene

The dibromo intermediate is alkylated using 1-bromoheptane under PTC conditions.

Reaction Conditions

  • Substrate : 2,7-Dibromofluorene (1 equiv)

  • Alkylating Agent : 1-Bromoheptane (2.2 equiv)

  • Base : 50% aqueous KOH

  • Catalyst : TBAB (0.1 equiv)

  • Solvent : Toluene or DMSO

  • Temperature : 60°C, 8–10 hours

Outcome

  • Yield : 87–90%

  • Purity : >97% after silica gel chromatography

One-Pot Phase-Transfer Catalysis (PTC) Method

A single-step PTC method combines alkylation and bromination using 2,7-dibromofluorene and 1-bromoheptane in a biphasic system.

Reaction Conditions

  • Substrate : 2,7-Dibromofluorene (1 equiv)

  • Alkylating Agent : 1-Bromoheptane (2.2 equiv)

  • Base : 50% aqueous NaOH

  • Catalyst : TBAB (0.1 equiv)

  • Solvent : Toluene/DMSO (3:1 v/v)

  • Temperature : 60°C, 12 hours

Advantages

  • Avoids intermediate isolation

  • Yield: 88–93%

  • Scalable to industrial production

Comparison of Key Methods

Method Conditions Yield Purity Key Reference
Alkylation-BrominationDMSO, TBAB, 50°C, 12 h85–92%>98%
Bromination-AlkylationToluene/KOH, TBAB, 60°C, 10 h87–90%>97%
One-Pot PTCToluene/DMSO, TBAB, 60°C, 12 h88–93%>96%

Side Reactions and Mitigation

Monoalkylation

  • Cause : Insufficient alkylating agent or short reaction time.

  • Solution : Use 2.2 equiv of 1-bromoheptane and extend reaction time.

Overbromination

  • Cause : Excess Br₂ or high-temperature bromination.

  • Solution : Use stoichiometric Br₂ (2.2 equiv) at 0–25°C.

Oxidative Byproducts

  • Cause : Presence of residual oxidizing agents.

  • Solution : Add NaHSO₃ to quench excess Br₂.

Purification Techniques

Recrystallization

  • Solvent : Hexane or toluene

  • Purity Improvement : Removes unreacted alkylating agents and monoalkylated byproducts.

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh)

  • Eluent : Hexane/ethyl acetate (20:1 v/v)

  • Application : Removes trace polymeric impurities.

Industrial-Scale Synthesis

Large-scale production (>100 kg) employs the one-pot PTC method due to its cost efficiency and minimal waste. Key parameters:

  • Reactor : Stainless steel with mechanical stirring

  • Temperature Control : Jacketed reactor for precise heating/cooling

  • Waste Management : Aqueous NaOH phase recycled after separation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.52–7.45 (m, 4H, Ar-H), 2.10–1.95 (m, 4H, CH₂), 1.35–1.20 (m, 20H, CH₂), 0.88 (t, 6H, CH₃).

  • ¹³C NMR : δ 150.2 (C9), 128.7–121.4 (Ar-C), 55.1 (C-O), 31.8–22.6 (alkyl-C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₂₇H₃₆Br₂ [M+H]⁺: 520.117; found: 520.115 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,7-Dibromo-9,9-diheptyl-9H-fluorene with high purity?

  • Methodology : The compound is typically synthesized via bromination of 9,9-diheptylfluorene using bromine or N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol or toluene to achieve >95% purity. Characterization by 1^1H/13^{13}C NMR and HPLC is critical to confirm structural integrity .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (CDCl3_3) peaks at δ 7.45–7.55 (aromatic protons) and δ 0.5–2.5 (alkyl chain protons) confirm substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (90:10) mobile phase to assess purity (>98% recommended for device applications) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z ≈ 546 (C27_{27}H36_{36}Br2_2) .

Q. What solvent systems are optimal for recrystallization to minimize impurities?

  • Methodology : A 1:3 mixture of ethyl acetate and petroleum ether is effective for recrystallization, yielding single crystals suitable for X-ray diffraction. Slow cooling (0.5°C/min) enhances crystal quality .

Advanced Research Questions

Q. How can crystallography data resolve molecular packing and π-π interactions in this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic symmetry (space group Cmcm) with a = 17.097 Å, b = 11.161 Å, c = 6.912 Å. Weak π-π interactions (3.8–4.2 Å) between fluorene cores form 1D chains along the c-axis, influencing charge transport in optoelectronic devices . Refinement with SHELXL-2018 optimizes displacement parameters and hydrogen atom positioning .

Q. What strategies mitigate side reactions during nickel-mediated copolymerization?

  • Methodology : Use microwave-assisted polymerization with Ni(0) catalysts to enhance reaction efficiency. Optimize monomer-to-catalyst ratios (10:1) and reaction time (2–4 hrs) to minimize β-hydride elimination. Monitor progress via GPC to ensure target molecular weights (Mn_n ≈ 20–50 kDa) .

Q. How should researchers address contradictions in thermal stability data across studies?

  • Methodology : Perform thermogravimetric analysis (TGA) under inert gas (N2_2) with controlled heating rates (10°C/min). Discrepancies in decomposition temperatures (Td_{d} ≈ 300–350°C) may arise from alkyl chain length variations (e.g., diheptyl vs. dioctyl derivatives). Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

Q. What role does this compound play in non-fullerene acceptors for organic solar cells?

  • Methodology : As an electron-deficient core, it facilitates charge separation in bulk heterojunctions (BHJs). Blend with donors like PTB7-Th (1:1.5 wt%) and anneal at 150°C for 10 mins to optimize morphology. Achieve PCE >5% by tuning LUMO levels (-3.8 eV) via alkyl chain engineering .

Q. How can computational modeling predict optoelectronic properties?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) estimate HOMO/LUMO levels and band gaps. Compare with experimental UV-Vis (λmax_{max} ≈ 350 nm) and cyclic voltammetry (Ered_{red} ≈ -1.2 V vs. Ag/AgCl) to validate accuracy .

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